molecular formula C19H17ClN6O3 B2431830 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899950-30-2

1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2431830
CAS RN: 899950-30-2
M. Wt: 412.83
InChI Key: WXYHIIHSZJCYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H17ClN6O3 and its molecular weight is 412.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This study focuses on the synthesis of various 1,2,4-triazole derivatives and their antimicrobial activities. Some of the synthesized compounds demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • Design, Synthesis, and Antimicrobial Activities of Azole Derivatives : This research also synthesized new 1,2,4-triazole compounds and assessed their antimicrobial activities, with some displaying activity against the tested microorganisms (Başoğlu et al., 2013).

Anticancer Evaluation

  • Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives : This study involves synthesizing novel compounds and testing their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

  • Photoinduced Molecular Rearrangements. The Photochemistry of Some 1,2,4-Oxadiazoles : This research explores the photochemistry of 1,2,4-oxadiazoles and the formation of 1,2,4-triazoles, indicating potential in photochemical applications (Buscemi et al., 1996).

Energetic Materials

  • Synthesis of a Bi-heterocyclic Skeleton with High HOF and Corresponding Energetic Salts : The study synthesized 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine and its nitrated products for energetic material applications (Cao et al., 2020).

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3/c1-3-28-13-7-4-11(5-8-13)18-22-19(29-24-18)16-17(21)26(25-23-16)12-6-9-15(27-2)14(20)10-12/h4-10H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYHIIHSZJCYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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